Mexoticin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Background and Source:

Mexoticin is a naturally occurring sesquiterpene lactone, a specific type of organic compound found in various plants. Notably, it is present in high concentrations in the flower buds of Murraya paniculata (commonly known as the curry leaf tree) [].

Potential Biological Activities:

Studies suggest that Mexoticin may possess various biological activities, including:

- Anti-inflammatory properties: Mexoticin has shown potential in reducing inflammation, potentially through the inhibition of specific enzymes involved in the inflammatory response.

- Antioxidant properties: Studies suggest Mexoticin may act as an antioxidant, potentially protecting cells from damage caused by harmful molecules called free radicals.

- Anticancer properties: In-vitro studies have shown Mexoticin to exhibit anti-cancer properties against certain cancer cell lines. However, further research is needed to understand its potential applications in cancer treatment.

Mexoticin is a coumarin compound derived from the plant Murraya exotica, which belongs to the Rutaceae family. It has been identified as a novel chemical entity with significant structural properties attributed to its unique molecular arrangement. The compound exhibits a complex structure, characterized by a fused benzopyran ring system, which is typical of coumarins. Its chemical formula is C${16}$H${14}$O$_{4}$, and it has a molecular weight of 270.28 g/mol. The compound is known for its potential therapeutic benefits, particularly in traditional medicine practices.

- Oxidation: Mexoticin can be oxidized to form various derivatives, which may enhance its biological activity.

- Reduction: The compound can undergo reduction reactions that modify its functional groups, potentially altering its pharmacological properties.

- Substitution Reactions: Mexoticin can react with nucleophiles in substitution reactions, leading to the formation of new compounds with varied biological activities .

These reactions are crucial for the development of analogs that may exhibit improved efficacy or reduced toxicity.

Mexoticin has demonstrated several biological activities, including:

- Anti-inflammatory Effects: Studies suggest that mexoticin may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

- Antimicrobial Properties: The compound exhibits activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Antitumor Activity: Preliminary research indicates that mexoticin may possess anticancer properties, potentially through the modulation of cell signaling pathways involved in tumor growth and metastasis .

These biological activities highlight mexoticin's potential as a therapeutic agent in various medical applications.

The synthesis of mexoticin typically involves extraction from Murraya exotica followed by purification processes. Common methods include:

- Extraction: The leaves and stems of Murraya exotica are harvested and subjected to solvent extraction techniques (e.g., ethanol or methanol extraction) to isolate mexoticin.

- Chromatography: Further purification is achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography.

- Chemical Synthesis: While natural extraction is common, synthetic routes involving the construction of the coumarin backbone through cyclization reactions are also explored for producing mexoticin analogs .

These methods ensure the availability of pure mexoticin for research and therapeutic applications.

Mexoticin has potential applications in various fields, including:

- Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, mexoticin could be developed into new drugs for treating infections and inflammatory conditions.

- Natural Products Chemistry: As a coumarin derivative, it serves as a model compound for studying structure-activity relationships within this class of compounds.

- Cosmetics and Personal Care: Given its antioxidant properties, mexoticin may be utilized in formulations aimed at skin protection and anti-aging .

These applications reflect the versatility of mexoticin in both medicinal and commercial contexts.

Mexoticin shares structural and functional similarities with other coumarins. Notable similar compounds include:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Mexoticin | Coumarin | Anti-inflammatory, Antimicrobial, Antitumor | Unique structural modifications |

| Umbelliferone | Coumarin | Antioxidant | Lacks anti-inflammatory effects |

| Scopoletin | Coumarin | Antimicrobial | Limited anticancer activity |

| Coumarin | Simple Coumarin | Mild anticoagulant | Basic structure with fewer activities |

Mexoticin's unique combination of biological activities makes it a promising candidate for further research and development compared to these similar compounds.

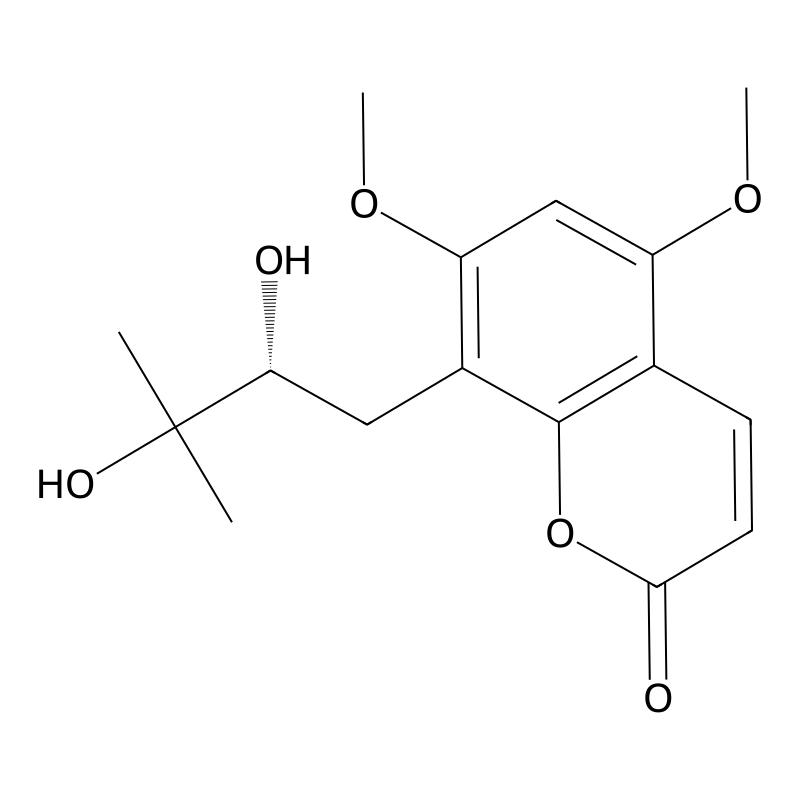

Mexoticin ($$ \text{8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one} $$) features a coumarin backbone substituted with methoxy, hydroxyl, and alkyl groups (Figure 1). Key structural attributes include:

- A benzopyran-2-one core.

- Methoxy groups at positions C-5 and C-7.

- A (2R)-2,3-dihydroxy-3-methylbutyl side chain at C-8.

| Property | Value |

|---|---|

| Solubility | 90 mg/mL in DMSO (ultrasonic) |

| Storage Conditions | 4°C, protected from light |

| Purity | >98% (HPLC) |

| Melting Point | Not reported |

X-ray crystallography confirmed its stereochemistry, particularly the (2R) configuration of the dihydroxybutyl side chain. The compound’s stability in solution is limited, requiring storage at -20°C for long-term preservation.

Table 1: Chemical Properties of Mexoticin

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |

| Common Name | Mexoticin |

| Chemical Abstracts Service Number | 18196-00-4 |

| Molecular Formula | C₁₆H₂₀O₆ |

| Molecular Weight | 308.33 g/mol |

| Chemical Class | Coumarin (Benzopyrone) |

| Structural Classification | Simple prenylated coumarin |

| Stereochemistry | (2R)-configuration |

| International Chemical Identifier Key | JVCJUTNJQMKKCK-CYBMUJFWSA-N |

| Physical State | Solid powder |

| Storage Conditions | 4°C, protect from light |

Taxonomic Classification within Coumarin Family

Mexoticin belongs to the extensively studied family of coumarins, which are classified as benzopyrones and represent one of the most significant groups of naturally occurring organic compounds [14] [15]. The taxonomic classification of mexoticin within the coumarin family demonstrates its position as a member of the benzo-α-pyrones, specifically characterized as a 1,2-benzopyrone or 2H-chromen-2-one derivative [15] [20].

The benzopyrone family can be systematically divided into two primary subcategories: benzo-α-pyrones, to which coumarins belong, and benzo-γ-pyrones, which include flavonoids as their principal members [15]. This fundamental distinction is based on the position of the oxygen atom within the pyrone ring structure, with coumarins featuring the oxygen at position 1 of the heterocyclic ring system [16] [20].

Within the broader coumarin classification system, mexoticin is categorized as a simple prenylated coumarin, distinguishing it from other structural classes such as simple coumarins, furanocoumarins, pyranocoumarins, and oligomeric coumarins [17]. The prenylated nature of mexoticin is evidenced by the presence of a 2,3-dihydroxy-3-methylbutyl substituent at the 8-position of the coumarin core, which represents a modified prenyl group that has undergone hydroxylation and rearrangement [1] [2].

The structural classification of mexoticin further reveals its membership within the 5,7-dimethoxy-8-substituted coumarin subfamily [1] [3]. This substitution pattern is characterized by methoxy groups at positions 5 and 7 of the benzene ring, combined with the complex prenylated side chain at position 8 [2] . The stereochemical configuration of the side chain exhibits (2R)-configuration, which has been established through detailed spectroscopic analysis and chemical correlation studies [9] .

Table 2: Taxonomic Classification of Mexoticin within Coumarin Family

| Classification Level | Description |

|---|---|

| Chemical Class | Benzopyrone |

| Subclass | Benzo-α-pyrone (1,2-benzopyrone) |

| Core Structure | 2H-chromen-2-one |

| Substitution Pattern | 5,7-dimethoxy-8-substituted |

| Ring System | Fused benzene-pyrone heterocycle |

| Functional Groups | Methoxy groups, hydroxyl groups, lactone |

| Benzopyrone Type | α-pyrone (oxygen at position 1) |

| Structural Features | Prenylated side chain with diol functionality |

The biosynthetic origin of mexoticin follows the established phenylpropanoid pathway that characterizes coumarin formation in plants [41] [42]. This pathway begins with phenylalanine as the initial substrate, proceeding through various enzymatic transformations involving phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, 4-coumarate 3-hydroxylase, caffeic acid O-methyltransferase, and other specialized enzymes [41]. The resulting coumarin scaffold undergoes further modification through prenylation and hydroxylation reactions to yield the final mexoticin structure [19] [41].

Significance in Natural Product Chemistry

The significance of mexoticin in natural product chemistry extends beyond its structural uniqueness to encompass its role as a representative member of the pharmacologically important coumarin family [17] [18]. Natural product chemistry has long recognized coumarins as privileged scaffolds due to their widespread distribution in the plant kingdom and their diverse biological activities [17] [43]. Mexoticin exemplifies the structural diversity achievable within the coumarin framework through enzymatic modifications of the basic benzopyrone core.

The natural occurrence of mexoticin has been documented in multiple plant species belonging to the Rutaceae family, with Murraya omphalocarpa serving as the primary source for isolation and characterization studies [9] [22]. The Rutaceae family, commonly known as the citrus family, represents one of the three major plant sources of coumarins, alongside Apiaceae and Asteraceae families [17] [22]. This taxonomic distribution pattern reflects the evolutionary significance of coumarin biosynthesis as a defensive mechanism against pathogens and environmental stresses [19] [43].

The isolation of mexoticin from Murraya omphalocarpa leaves demonstrates the compound's role in plant secondary metabolism [9] [11]. Secondary metabolites such as mexoticin serve multiple functions in plant physiology, including protection against herbivores, antimicrobial defense, allelopathic interactions, and environmental stress responses [17] [43]. The specific structural features of mexoticin, particularly its prenylated side chain and hydroxylation pattern, suggest specialized biological functions that may contribute to the plant's adaptive strategies [19] [41].

From a chemical diversity perspective, mexoticin contributes to the expanding chemical space of naturally occurring coumarins, which encompasses more than 400 compounds reported in recent literature [17]. This structural diversity arises from various modification patterns applied to the basic coumarin scaffold, including prenylation, geranylation, hydroxylation, methylation, and cyclization reactions [17] [19]. The prenylated nature of mexoticin places it within a specialized subset of coumarins that exhibit enhanced lipophilicity and membrane permeability compared to simple coumarins [20] [27].

Table 3: Natural Sources and Botanical Classification

| Taxonomic Level | Classification |

|---|---|

| Kingdom | Plantae |

| Phylum | Tracheophyta |

| Class | Magnoliopsida |

| Order | Sapindales |

| Family | Rutaceae |

| Subfamily | Aurantioideae |

| Genus | Murraya |

| Species (primary source) | Murraya omphalocarpa |

| Plant Part Used | Leaves |

The analytical chemistry aspects of mexoticin isolation and characterization have contributed significantly to the advancement of natural product chemistry methodologies [9] [10]. The successful isolation of mexoticin required sophisticated chromatographic techniques, including high-performance liquid chromatography and preparative thin-layer chromatography [9] [11]. The structural elucidation process involved comprehensive spectroscopic analysis using nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and ultraviolet spectroscopy [9] [38].

The stereochemical determination of mexoticin represents a notable achievement in natural product chemistry, as the compound's (2R)-configuration was established through chemical correlation studies and comparison with related coumarins [9] . This stereochemical assignment is crucial for understanding the compound's biological activity and potential synthetic applications, as stereochemistry often plays a decisive role in molecular recognition and pharmacological activity .

Research Evolution and Developmental Timeline

The research evolution of mexoticin demonstrates a progressive advancement in scientific understanding, analytical capabilities, and application potential spanning more than five decades [36]. The developmental timeline reflects broader trends in natural product research, including improvements in isolation techniques, structural elucidation methods, and biological evaluation protocols [9] [17].

The initial discovery phase (1967) marked the first recognition of mexoticin as a distinct chemical entity, although the analytical tools available at that time limited the depth of structural characterization possible . This early period coincided with the expansion of natural product chemistry as a discipline, driven by advances in chromatographic separation techniques and spectroscopic methods [18] [34].

The modern characterization era began with the comprehensive studies conducted by Chen and colleagues in 2003, which employed bioactivity-guided fractionation to isolate mexoticin from Murraya omphalocarpa [9] [10]. This approach represented a significant methodological advancement, as it combined biological activity assessment with chemical isolation procedures to identify compounds with potential therapeutic relevance [9]. The antiplatelet aggregation bioassay used in these studies provided a functional context for mexoticin research, establishing its potential cardiovascular applications [9] [10].

Subsequent research developments (2008-2024) have focused on expanding the biological activity profile of mexoticin and related coumarins [6] [26]. These studies have employed increasingly sophisticated analytical techniques, including molecular docking studies, network pharmacology approaches, and computational drug discovery methods [6] . The integration of computational methods with experimental research has opened new avenues for understanding mexoticin's mechanism of action and potential therapeutic applications [6] [26].

Table 4: Research Evolution and Developmental Timeline

| Year | Event/Study | Significance |

|---|---|---|

| 1967 | First isolation from Luvunga species | Original discovery and characterization |

| 2003 | Isolation from Murraya omphalocarpa leaves - Chen et al. | Bioactivity-guided fractionation, antiplatelet activity |

| 2008 | Isolation from Murraya omphalocarpa - antiplatelet studies | Further bioactivity confirmation |

| 2022 | Molecular docking studies for monoamine oxidase-B inhibition | Computational drug discovery applications |

| 2024 | Network pharmacology studies | Systems biology approach to understanding activity |

The contemporary research landscape for mexoticin reflects the integration of traditional natural product chemistry with modern computational and systems biology approaches [26] [36]. Network pharmacology studies have provided insights into the multi-target effects of mexoticin and its potential role in complex biological processes [26]. These investigations have revealed potential interactions with various protein targets and metabolic pathways, suggesting broader therapeutic applications than initially recognized [26] [36].

The analytical methodology evolution demonstrates significant improvements in sensitivity, specificity, and throughput capabilities [9] [38]. Modern high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance techniques have enabled detailed structural characterization that was not possible during the initial discovery period [9] [38]. These technological advances have also facilitated the identification of mexoticin in additional plant sources and the discovery of related structural analogs [11] [36].

The research trajectory of mexoticin exemplifies the iterative nature of natural product discovery and development [17] [43]. Each research phase has built upon previous findings while incorporating new technological capabilities and conceptual frameworks [6] [26]. This progressive approach has transformed mexoticin from an initially obscure natural product into a well-characterized compound with established biological activities and potential therapeutic applications [36].

The current research focus emphasizes understanding mexoticin's molecular mechanisms of action and exploring its potential as a lead compound for drug development [6] [26]. Modern computational approaches, including molecular docking and pharmacophore modeling, have provided insights into mexoticin's interactions with biological targets [6]. These studies suggest potential applications in neurodegenerative diseases, cardiovascular disorders, and other therapeutic areas [6] [26].

Mexoticin is a naturally occurring coumarin derivative with the molecular formula C₁₆H₂₀O₆ and a molecular weight of 308.33 g/mol [1] [2]. The compound is systematically named 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one and is identified by the CAS number 18196-00-4 [1] [3].

The chemical structure of Mexoticin is characterized by a benzopyran-2-one core, which represents the fundamental coumarin framework consisting of a fused benzene ring and an α-pyrone ring [1] [4]. This core structure is classified within the phenylpropanoids and polyketides chemical family, specifically as a coumarin derivative [5] .

The molecule features several distinct structural elements:

Core Ring System: The coumarin backbone consists of two fused aromatic rings - a benzene ring fused to an α-pyrone lactone ring, forming the characteristic 2H-chromen-2-one structure [1] [4].

Methoxy Substituents: Two methoxy groups (-OCH₃) are positioned at the 5 and 7 positions of the benzene ring, contributing to the molecule's polarity and potential biological activity [1] [2].

Dihydroxy-methylbutyl Side Chain: An important structural feature is the 8-position side chain containing a (2R)-2,3-dihydroxy-3-methylbutyl group, which introduces a chiral center and hydroxyl functionalities [1] [3].

Physicochemical Properties

Molecular Properties

| Property | Value | Description |

|---|---|---|

| Molecular Weight | 308.33 g/mol | Confirmed across multiple sources |

| Heavy Atom Count | 22 | Total non-hydrogen atoms |

| Rotatable Bond Count | 5 | Flexibility indicator |

| Aromatic Ring Count | 2 | Benzene + pyrone rings |

| Formal Charge | 0 | Neutral molecule |

Structural Identifiers

The compound can be uniquely identified through several chemical identifiers [1] [3]:

InChI: InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1

InChI Key: JVCJUTNJQMKKCK-CYBMUJFWSA-N

SMILES: CC(C)(O)C@HCC1=C2OC(=O)C=CC2=C(C=C1OC)OC

These identifiers confirm the stereochemical configuration and complete molecular connectivity [1] [3].

Physical State and Appearance

Mexoticin exists as a solid powder under standard conditions [1] [7]. The compound typically appears as a crystalline or amorphous solid with a purity of ≥98% when obtained from commercial sources [1] [2] [7]. The high purity specification indicates the compound's stability and the effectiveness of current isolation and purification methods.

Solubility Properties

The solubility characteristics of Mexoticin reflect its mixed polar and nonpolar structural features:

Organic Solvents: The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) with a specified solubility of 100 mg/mL, equivalent to 324.33 mM [7] [8]. This high solubility in DMSO is typical for compounds containing both aromatic and polar functional groups.

Aqueous Solubility: Water solubility is limited, which is expected given the compound's substantial hydrophobic character from the aromatic coumarin core and the branched alkyl side chain [7]. The presence of hydroxyl and methoxy groups provides some polarity, but insufficient to overcome the hydrophobic contributions.

Polarity Assessment: Mexoticin can be classified as moderately polar due to the presence of multiple oxygen-containing functional groups (lactone carbonyl, methoxy ethers, and hydroxyl groups) balanced against the aromatic and aliphatic hydrophobic regions [9] [10].

Stereochemical Considerations

An important physicochemical aspect of Mexoticin is its stereochemistry. The compound contains one chiral center at the C-2 position of the dihydroxy-methylbutyl side chain, designated with (2R)-configuration [1] [3] [11]. This stereochemical specificity has been confirmed through chemical correlation studies and X-ray crystallographic analysis [11] [12]. The absolute configuration may influence the compound's biological activity and interaction with chiral biological targets.

Spectroscopic Properties

As a coumarin derivative, Mexoticin is expected to exhibit characteristic spectroscopic properties:

UV Activity: The aromatic conjugated system of the coumarin core typically results in significant UV absorption, making UV-Vis spectroscopy a useful analytical tool for detection and quantification [13] [14].

Fluorescence: Coumarin compounds are well-known fluorophores, and Mexoticin likely exhibits fluorescence properties that could be useful for analytical applications and biological studies [10] [13].

Comparative Analysis

When compared to simpler coumarin derivatives, Mexoticin represents a more complex structure with enhanced molecular weight (308.33 g/mol vs. 146.14 g/mol for parent coumarin) and increased functionality through its substitution pattern [1] [15]. The 5,7-dimethoxy substitution combined with the 8-position side chain creates a unique chemical profile that distinguishes it from other naturally occurring coumarins such as scopoletin, umbelliferone, or esculetin.